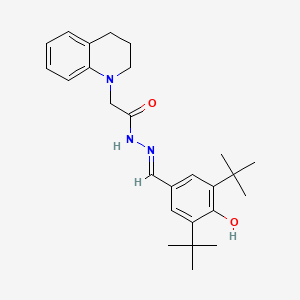
(E)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide is a useful research compound. Its molecular formula is C26H35N3O2 and its molecular weight is 421.585. The purity is usually 95%.
BenchChem offers high-quality (E)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Monoamine Oxidase Inhibitory Activities A study involving the synthesis and molecular modelling of N'-substituted benzylidene acetohydrazide derivatives, including compounds structurally similar to the one , demonstrated submicromolar inhibition of human monoamine oxidase (MAO) A and B by certain derivatives. This suggests potential applications in designing inhibitors targeting these enzymes, which are involved in neurotransmitter metabolism and are relevant to the treatment of neurological disorders (Amer et al., 2020).
Catalytic Activities in Olefin Epoxidation Research on N₂O₂ tripodal tetradentate ligands, derived from compounds including di-/tetra-tert-butyl substituted acetohydrazides, revealed their use in synthesizing dioxo-molybdenum(VI) and -tungsten(VI) complexes. These complexes exhibited catalytic activities towards the epoxidation of styrene, indicating the potential of such compounds in catalysis and synthetic organic chemistry applications (Wong et al., 2010).
Antimicrobial Activity A study on the synthesis and antimicrobial activity of acetohydrazide derivatives highlighted their significant inhibition of bacterial and fungal growth. This suggests the potential application of these compounds, including the one of interest, in developing new antimicrobial agents, which is crucial for addressing antibiotic resistance (Ahmed et al., 2006).
Stabilization of Ecologically Clean Diesel Fuel Research on the stabilization of diesel fuel by means of additives, including N-substituted (4-hydroxy-3,5-di-tert-butylbenzylidene)amines, showcases the application of similar compounds in improving fuel stability. This is particularly important for enhancing the performance and longevity of diesel fuels in environmentally friendly ways (Koshelev et al., 1996).
Biological Activity and DNA Interaction A study on Schiff base compounds, including N'-substituted benzohydrazide derivatives, demonstrated their biological activities including antibacterial, antifungal, and antioxidant effects, as well as interaction with Salmon sperm DNA. This suggests a wide range of potential biological and medicinal applications for similar compounds, highlighting their versatility in scientific research (Sirajuddin et al., 2013).
Propiedades
IUPAC Name |
N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-2-(3,4-dihydro-2H-quinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O2/c1-25(2,3)20-14-18(15-21(24(20)31)26(4,5)6)16-27-28-23(30)17-29-13-9-11-19-10-7-8-12-22(19)29/h7-8,10,12,14-16,31H,9,11,13,17H2,1-6H3,(H,28,30)/b27-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFNSGGRNKFYJO-JVWAILMASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)CN2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)CN2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

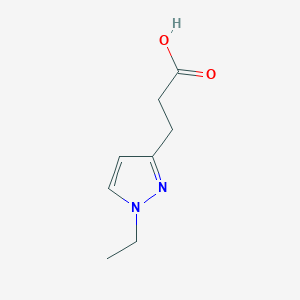
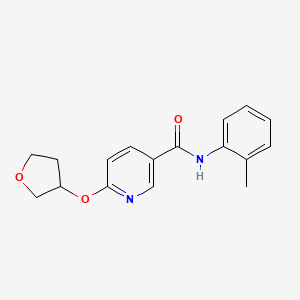
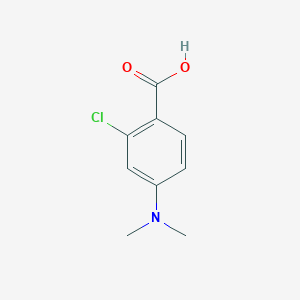

![3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2705386.png)

![4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-N-{3-[ethyl(phenyl)amino]propyl}benzamide](/img/structure/B2705389.png)
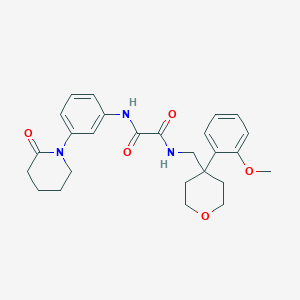
![6-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-5-methoxy-2-phenylpyridazin-3-one](/img/structure/B2705392.png)
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2705396.png)
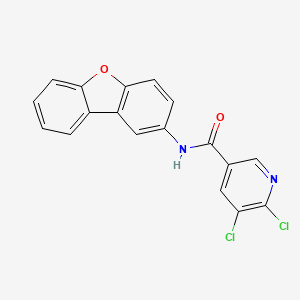
![3-{[Hydroxy(3-oxo-2,3-dihydropyridin-2-ylidene)methyl]amino}propanoic acid hydrochloride](/img/structure/B2705401.png)

![4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2,4-dichlorophenyl)methylene]-2(5H)-furanone](/img/structure/B2705403.png)